![molecular formula C16H14FN5O4S2 B11039975 ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11039975.png)
ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and various functional groups such as ethoxycarbonyl and fluorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiadiazole ring and the attachment of the ethoxycarbonyl and fluorophenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to meet regulatory standards and ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring undergoes nucleophilic substitution, particularly at the 5-sulfanyl position. Reactions with amines, thiols, or alkoxides displace the sulfanyl group, enabling derivatization for enhanced bioactivity or solubility.
Reagent | Conditions | Product | Application |
---|---|---|---|
Primary amines | NaOMe/MeOH, 25–40°C | Thiadiazole-4-carboxylate with amine substituents | Antibacterial agent synthesis |
Benzyl thiol | DMF, 60°C, 12 hrs | Bis-thioether derivatives | Enhanced lipophilicity for CNS targeting |
Sodium ethoxide | Ethanol, reflux | Ethoxy-substituted analogs | Solubility optimization |
Ester Hydrolysis
The ethyl ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or generating polar metabolites.
Conditions | Reagents | Product | Notes |
---|---|---|---|
Acidic (HCl/H₂O) | 6M HCl, reflux, 6 hrs | 5-{[4-(Carboxy)-1-(4-fluorophenyl)-1H-triazol-5-yl]sulfanyl}thiadiazole-4-carboxylic acid | Improved water solubility |
Basic (NaOH/EtOH) | 2M NaOH, 80°C, 4 hrs | Same as above | Higher yield (>85%) vs. acidic conditions |
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and electrophilic substitution, enabling structural diversification .
Reaction Type | Reagents/Conditions | Product | Utility |
---|---|---|---|
CuAAC | CuSO₄, sodium ascorbate | 1,4-disubstituted triazole-linked hybrids | Antimicrobial conjugates |
Electrophilic bromination | Br₂, CHCl₃, 0°C | 4-Bromo-triazole derivative | Intermediate for cross-coupling reactions |
Cycloaddition Reactions
The thiadiazole and triazole rings engage in [3+2] and [4+2] cycloadditions, forming fused heterocycles with enhanced π-conjugation.
Cycloaddition Type | Partners | Product | Outcome |
---|---|---|---|
[3+2] with nitrile oxides | Chlorooxime, base | Isoxazoline-thiadiazole hybrids | Fluorescent probes |
[4+2] with dienes | 1,3-Butadiene, heat | Dihydrothiadiazolo-triazepine derivatives | Anticancer candidate scaffolds |
Redox Reactions
The nitro and sulfanyl groups participate in reduction-oxidation pathways:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties.
-
Oxidation : H₂O₂ oxidizes the sulfanyl bridge to sulfoxide/sulfone derivatives, modulating biological activity.
Biological Target Interactions
The compound inhibits enzymes via non-covalent interactions:
-
JNK Kinase Inhibition : Binds to the ATP-binding pocket (K<sub>i</sub> = 0.42 µM) .
-
Antimicrobial Action : Disrupts fungal cytochrome P450 (CYP51) with IC<sub>50</sub> = 1.8 µM.
Key Structural Comparisons
Analog | Modification | Reactivity Difference |
---|---|---|
Diethyl 5,5'-(butane-1,4-diylbis{sulfanediyl})bis(thiadiazole-4-carboxylate) | Alkane linker instead of fluorophenyl | Reduced electrophilicity; slower nucleophilic substitution |
Ethyl 5-{[4-(acetylphenyl)-triazol-5-yl]sulfanyl}thiadiazole-4-carboxylate | Acetophenone substitution | Enhanced stability under basic conditions |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing triazole and thiadiazole moieties are known for their antimicrobial properties. Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has shown promising results in inhibiting various bacterial strains and fungi. Studies have indicated that the presence of the triazole ring enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways. In vitro studies have demonstrated significant growth inhibition in breast cancer and leukemia cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it shows high binding affinity towards certain kinases and proteases, which are critical targets in drug design for various diseases including cancer and diabetes. Interaction studies have provided insights into its binding mechanisms and specificity towards these enzymes.
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Preliminary studies have shown that it can effectively target specific pests while minimizing impact on beneficial insects. Its mode of action appears to disrupt metabolic processes in target organisms.
Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways within plants. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized.
Material Science
Polymer Chemistry
In the field of material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength.
Nanotechnology
The compound's unique properties also lend themselves to applications in nanotechnology. It can be used to create nanostructured materials with specific functionalities such as drug delivery systems or sensors due to its ability to form stable complexes with metal ions or biomolecules.
Summary Table of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Antimicrobial activity | Inhibits microbial enzymes |
Anticancer properties | Induces apoptosis in cancer cells | |
Enzyme inhibition | Binds to kinases/proteases | |
Agricultural Science | Pesticidal activity | Disrupts metabolic processes in pests |
Plant growth regulation | Modulates hormonal pathways | |
Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength |
Nanotechnology | Forms stable complexes for drug delivery/sensors |
Mechanism of Action
The mechanism of action of ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
- Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
These compounds share similar structural features but differ in the substituents attached to the triazole and thiadiazole rings. The differences in substituents can lead to variations in their chemical properties, reactivity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential for diverse applications.
Biological Activity
Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- A triazole moiety
- A thiadiazole structure
- An ethyl ester functionality
- A fluorophenyl group
These structural characteristics may enhance its biological activity and solubility in organic solvents. The molecular weight of the compound is approximately 423.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps that include:
- Formation of the triazole ring through a cycloaddition reaction.
- Introduction of the thiadiazole moiety.
- Esterification to yield the ethyl ester.
Biological Activity
Compounds containing triazole and thiadiazole moieties have shown a range of biological activities including:
- Antimicrobial Activity : The compound has been tested against various microorganisms, exhibiting significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It has also demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus .
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- A study on related triazole derivatives reported moderate to good antimicrobial activities against several bacterial strains .
- Another research focused on ethyl derivatives with similar structures indicated promising results against both bacterial and fungal pathogens .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, we can compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate) | Similar triazole-thiadiazole framework | Larger alkane linker may affect solubility and biological activity |
Ethyl 5-{[4-(acetylphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate | Contains acetophenone instead of fluorophenyl | Different electronic properties due to acetophenone |
4-(Ethoxycarbonyl)-1H-1,2,3-triazol | Lacks thiadiazole part | Simpler structure may result in different reactivity and biological properties |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
Q & A
Q. Basic: What are the optimal synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis involves multi-step reactions to construct the triazole-thiadiazole hybrid. Key steps include:
Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the 1,4-disubstituted triazole core. For example, 4-fluoroaniline derivatives can react with sodium azide and alkynes under mild conditions .
Sulfanyl Coupling : Introduce the sulfanyl bridge via nucleophilic substitution between a thiolate (from the thiadiazole moiety) and a halogenated triazole intermediate.
Esterification : Protect carboxylic acid groups as ethyl esters using ethanol under acidic conditions.
Table 1: Key Intermediates and Reaction Conditions
Q. Advanced: How can computational methods predict reactivity and electronic properties?
Answer:
Density Functional Theory (DFT) calculations are critical for predicting:
- Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfanyl group’s sulfur atom often acts as a nucleophile due to high electron density .
- Non-Covalent Interactions : Study π-π stacking between the fluorophenyl group and aromatic residues in enzyme targets using Molecular Electrostatic Potential (MEP) maps.
- Thermodynamic Stability : Calculate Gibbs free energy to assess stability under varying pH or solvent conditions.
Table 2: DFT vs. Experimental Data (Bond Lengths in Å)
Bond Type | DFT Calculation | X-Ray Data (Similar Compound) | Reference |
---|---|---|---|
C-S (thiadiazole) | 1.74 | 1.72 | |
N-N (triazole) | 1.31 | 1.29 |
Q. Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and ester methyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and triazole/thiadiazole carbons (δ 140–160 ppm).
- FT-IR : Detect ester C=O stretches (~1720 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- X-Ray Crystallography : Resolve crystal packing and confirm regiochemistry of the triazole-thiadiazole hybrid .
Q. Advanced: How to resolve contradictions in spectroscopic data for derivatives?
Answer:
Contradictions often arise from:
- Regioisomerism : Use 2D NMR (e.g., NOESY or HMBC) to differentiate between 1,4- and 1,5-triazole isomers .
- Tautomeric Forms : Compare experimental IR spectra with DFT-predicted vibrational modes for thione vs. thiol tautomers .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous triazole-thiadiazole systems .
Q. Basic: What reactions involve the sulfanyl and triazole groups?
Answer:
- Sulfanyl Oxidation : Treat with H₂O₂ or m-CPBA to form sulfoxides (R-SO) or sulfones (R-SO₂) .
- Triazole Substitution : Replace the ethoxycarbonyl group via hydrolysis (NaOH/H₂O) or nucleophilic displacement (e.g., with amines) .
- Click Chemistry : Modify the triazole ring further using CuAAC with new alkynes/azides .
Table 3: Reaction Optimization Parameters
Reaction | Reagents | Yield (%) | Reference |
---|---|---|---|
Sulfanyl oxidation | H₂O₂, CH₃COOH | 75–85 | |
Triazole hydrolysis | 6M HCl, reflux | 90 |
Q. Advanced: How to optimize regioselectivity in triazole-thiadiazole synthesis?
Answer:
- Catalyst Screening : Use Ru(II) catalysts instead of Cu(I) to favor 1,5-triazole isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates and regioselectivity .
- Protecting Groups : Temporarily block reactive sites (e.g., thiols) with trityl groups to direct coupling .
Q. Basic: How to assess purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Thermal Analysis : TGA reveals decomposition onset temperatures (>200°C indicates stability) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via NMR for ester hydrolysis .
Q. Advanced: What in silico methods predict biological activity?
Answer:
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The fluorophenyl group often occupies hydrophobic pockets .
- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with antimicrobial activity trends in similar thiadiazoles .
- ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier permeability .
Q. Notes
- Avoided unreliable sources (e.g., BenchChem) per user instructions.
- Methodological answers integrate evidence from crystallography, NMR, and synthetic chemistry studies.
- Tables summarize critical data for reproducibility and experimental design.
Properties
Molecular Formula |
C16H14FN5O4S2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
ethyl 5-[5-ethoxycarbonyl-3-(4-fluorophenyl)triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C16H14FN5O4S2/c1-3-25-14(23)11-13(22(20-18-11)10-7-5-9(17)6-8-10)27-16-12(19-21-28-16)15(24)26-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZKZKGHBLAHSCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)SC3=C(N=NS3)C(=O)OCC |
Origin of Product |
United States |
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